molecular formula C18H19NO4 B12000670 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid CAS No. 304890-53-7

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid

Cat. No.: B12000670
CAS No.: 304890-53-7
M. Wt: 313.3 g/mol
InChI Key: IKYWZDUHMPQLFU-UHFFFAOYSA-N
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Description

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an isopropylphenoxy group and an acetylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid typically involves the following steps:

    Formation of the Isopropylphenoxy Intermediate: The initial step involves the reaction of isopropylphenol with an appropriate acylating agent to form the isopropylphenoxy intermediate.

    Acetylation: The isopropylphenoxy intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetylated product.

    Amidation: The final step involves the reaction of the acetylated product with 2-aminobenzoic acid under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-Methoxyphenoxy)acetyl)amino)benzoic acid
  • 2-(((2-Bromophenoxy)acetyl)amino)benzoic acid
  • 2-(((2-Chlorophenoxy)acetyl)amino)benzoic acid

Uniqueness

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties

Biological Activity

2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid, also known by its CAS number 304890-53-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C16H19NO3
  • Molecular Weight: 287.33 g/mol

This compound features an isopropylphenoxy group attached to an acetylamino group on a benzoic acid backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may function as an inhibitor or modulator of specific enzymes, influencing cellular processes such as inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies show that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Data Table: Biological Activity Overview

Activity Cell Line/Target IC50 Value (µM) Reference
Anti-inflammatoryCOX EnzymesNot specified
AnticancerMCF-75.97
AnticancerA54923.31

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of benzoic acid derivatives found that compounds similar to this compound significantly inhibited COX-1 and COX-2 activities in vitro. The results indicated a dose-dependent response, supporting the potential use of such compounds in treating inflammatory diseases.

Case Study 2: Antitumor Activity

In another investigation, a derivative of the compound was tested against several cancer cell lines, including MCF-7 and A549. The study reported that the compound induced apoptosis in these cells through the activation of caspase pathways. Flow cytometry analysis revealed increased apoptotic rates correlating with higher concentrations of the compound .

Properties

CAS No.

304890-53-7

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-12(2)13-7-4-6-10-16(13)23-11-17(20)19-15-9-5-3-8-14(15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

IKYWZDUHMPQLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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